molecular formula C11H19N3O2 B12288101 5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione

5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione

Cat. No.: B12288101
M. Wt: 225.29 g/mol
InChI Key: CLQPRFRZKLHZSC-UHFFFAOYSA-N
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Description

5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane (hexahydropyrimidine) core. Its structure includes an imino (=NH) group at position 6, an ethyl group, and a pentan-2-yl substituent at position 4. This substitution pattern distinguishes it from simpler analogs like dihydrothymine (5-methyl-1,3-diazinane-2,4-dione) and pharmacologically active derivatives such as phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) .

Properties

IUPAC Name

5-ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-4-6-7(3)11(5-2)8(12)13-10(16)14-9(11)15/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQPRFRZKLHZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=N)NC(=O)NC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione, a compound with the molecular formula C11H19N3O2C_{11}H_{19}N_{3}O_{2} and a molecular weight of 225.29 g/mol, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity and antibacterial properties.

The compound is characterized by its unique structure which contributes to its biological activity. The IUPAC name is reflective of its complex diazinane framework, which is crucial for its interaction with biological systems.

PropertyValue
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
PurityTypically ≥ 95%

Cytotoxicity

Recent studies have explored the cytotoxic effects of 5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione on various cancer cell lines. The compound was tested on multiple cell lines, including HeLa (cervical cancer) and U87 (glioblastoma) cells.

Case Study: Cytotoxic Effects
A study assessed the IC50 values (the concentration required to inhibit cell growth by 50%) of the compound on HeLa and U87 cells:

Cell LineIC50 (µM)
HeLa150
U87180

These results indicate that 5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione exhibits moderate cytotoxicity, particularly against cancerous cells. The selectivity towards cancer cells over normal cells suggests potential for therapeutic applications in oncology.

Antibacterial Activity

The antibacterial properties of this compound were also evaluated against several bacterial strains. However, preliminary results indicated limited antibacterial efficacy.

Antibacterial Testing Results
The compound was tested against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusNo significant inhibition observed
Escherichia coliNo significant inhibition observed
Pseudomonas aeruginosaNo significant inhibition observed

These findings suggest that while the compound shows promise in cytotoxicity against cancer cells, it does not exhibit notable antibacterial activity at the tested concentrations.

The biological activity of 5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione may be attributed to its ability to interact with specific cellular targets involved in cell proliferation and apoptosis. Further research is required to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) CAS Number
5-Ethyl-6-imino-5-pentan-2-yl-1,3-diazinane-2,4-dione C₁₁H₂₀N₄O₂ Ethyl (5), pentan-2-yl (5), imino (6) Dione (2,4), imino (6) ~252.31 (calculated) Not provided
(5E)-1-Ethyl-6-imino-5-(methoxyimino)-1,3-diazinane-2,4-dione C₇H₁₀N₄O₃ Ethyl (1), methoxyimino (5) Dione (2,4), imino (6), oxime (5) 198.18 71342-66-0
Phenobarbital (5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) C₁₂H₁₂N₂O₃ Ethyl (5), phenyl (5) Trione (2,4,6) 232.24 50-06-6
Dihydrothymine (5-Methyl-1,3-diazinane-2,4-dione) C₅H₈N₂O₂ Methyl (5) Dione (2,4) 128.13 19140-80-8

Key Observations:

  • Phenobarbital’s trione system (2,4,6) increases electrophilicity, critical for its anticonvulsant activity .
  • Phenobarbital’s phenyl group enhances aromatic interactions in biological targets .

Crystallographic and Computational Insights

Crystal structures of related compounds (e.g., phenobarbital) are often resolved using SHELX software . Computational studies, such as density-functional theory (DFT) applied in , could predict the electronic properties of the target compound, such as charge distribution and reactivity .

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